molecular formula C12H12ClNO3 B066818 (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone CAS No. 184714-56-5

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

Cat. No.: B066818
CAS No.: 184714-56-5
M. Wt: 253.68 g/mol
InChI Key: DVPUBLCBQBQPOU-SNVBAGLBSA-N
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Description

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone is a highly versatile and foundational chiral auxiliary, extensively employed in sophisticated asymmetric organic synthesis. Its primary research value lies in its ability to direct the stereochemical outcome of reactions, enabling the production of enantiomerically pure compounds, which are critical in pharmaceutical development and materials science. The compound functions by forming a covalent bond with a carboxylic acid substrate, creating an oxazolidinone imide. This bulky group effectively blocks one face of the molecule, allowing nucleophilic attacks to occur selectively from the opposite, unhindered face. The chloroacetyl moiety serves as a highly reactive handle for further functionalization; it can undergo efficient nucleophilic displacement with a variety of nucleophiles (e.g., nitrogen, oxygen, or sulfur-based), enabling the asymmetric installation of complex side chains. Following the desired transformation, the auxiliary can be cleaved under mild conditions (e.g., lithium hydroperoxide, borane, or transesterification) to yield the chiral product in high enantiomeric excess without racemization. Researchers utilize this reagent for the asymmetric alkylation, aldol reaction, and Diels-Alder reactions, making it an indispensable tool for constructing stereodefined α-amino acids, β-lactams, and other complex chiral targets. Its predictable and high level of stereocontrol, coupled with its facile introduction and removal, makes this compound a cornerstone reagent for advancing synthetic methodology and accessing novel chemical space in a research setting.

Properties

IUPAC Name

(4R)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPUBLCBQBQPOU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442170
Record name (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
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Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184714-56-5
Record name (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
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Biological Activity

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone is a compound within the oxazolidinone class, which has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chiral oxazolidinone core, which contributes to its biological activity. The presence of a benzyl group and a chloroacetyl moiety enhances its interaction with biological targets. The compound's chemical structure can be summarized as follows:

PropertyValue
Chemical Formula C12_{12}H12_{12}ClN\O
Molecular Weight 233.68 g/mol
CAS Number 184714-56-5

The biological activity of this compound primarily involves its inhibition of bacterial protein synthesis. This compound acts on the 50S ribosomal subunit, preventing the formation of functional ribosomes, which is crucial for bacterial growth and replication.

Key Mechanistic Insights:

  • Ribosomal Binding : The oxazolidinone structure allows for binding to the peptidyl transferase center of the ribosome, inhibiting peptide bond formation.
  • Bacteriostatic Effect : Unlike many antibiotics that are bactericidal, oxazolidinones exhibit a bacteriostatic effect, halting bacterial growth rather than killing bacteria directly.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus48
Escherichia coli1632
Enterococcus faecalis816

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 µg/mL, indicating its potential as an effective antimicrobial agent.

Case Studies

  • Study on Structure–Activity Relationships : A study investigated various oxazolidinones and their structural modifications to enhance antibacterial activity. It was found that modifications at the benzyl position significantly impacted the compound's efficacy against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .
  • In Vivo Efficacy : In animal models, this compound exhibited promising results in treating infections caused by resistant bacterial strains. The compound demonstrated good bioavailability and tissue penetration, making it a candidate for further clinical development .

Comparative Analysis with Other Oxazolidinones

The biological activity of this compound can be compared with other known oxazolidinones:

CompoundMIC (µg/mL) against S. aureusMechanism of Action
Linezolid1Inhibition of protein synthesis
Tedizolid0.5Inhibition of protein synthesis
This compound4Inhibition of protein synthesis

This comparison illustrates that while this compound is less potent than linezolid and tedizolid, it still holds significant promise due to its unique structural features.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (R)-4-benzyl-3-chloroacetyl-2-oxazolidinone is in asymmetric synthesis . It serves as a chiral auxiliary, facilitating the formation of enantiopure compounds. This property is crucial for synthesizing drugs where chirality can significantly affect biological activity.

Case Studies

  • Synthesis of Antiviral Agents :
    • The compound has been employed in the synthesis of carbocyclic nucleosides, which are important in developing antiviral drugs. A notable example includes its use in synthesizing 1592U89, a potent inhibitor of HIV reverse transcriptase, showcasing its utility in medicinal chemistry .
  • Enantioselective Synthesis :
    • It has been utilized in the enantioselective synthesis of (2S, 2'R)-erythro-methylphenidate, a medication used to treat ADHD. The use of this compound as a chiral auxiliary allows for high enantioselectivity, which is critical for the efficacy and safety of the drug .

Formation of C-C and C-X Bonds

This compound is also noted for its ability to facilitate the stereoselective formation of carbon-carbon (C-C) and carbon-X (C-X, where X = O, N, Br, F) bonds. This capability is essential for constructing complex organic molecules, which are often required in pharmaceutical development .

Summary Table of Applications

Application AreaDescriptionKey Studies/References
Antiviral Agent SynthesisUsed in synthesizing carbocyclic nucleosidesCrimmins et al., Journal of Organic Chemistry
Enantioselective SynthesisFacilitates synthesis of (2S, 2'R)-erythro-methylphenidateTetrahedron Asymmetry
C-C and C-X Bond FormationEnables stereoselective bond formationBocsci

Comparison with Similar Compounds

Substituent Variations in Oxazolidinone Derivatives

The reactivity and application of oxazolidinones are heavily influenced by substituents at the 3-position. Key analogs include:

Compound Name Substituent (3-position) Molecular Weight (g/mol) CAS RN Key Properties/Applications
(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone Chloroacetyl 238.66 102029-44-7 High reactivity in nucleophilic substitutions; chiral auxiliary
(R)-4-Benzyl-3-propionyl-2-oxazolidinone Propionyl 233.27 160695-26-1 Moderate reactivity; used in less polar solvents
(R)-4-Benzyl-3-(3-methylbutanoyl)-2-oxazolidinone 3-Methylbutanoyl 261.33 101711-78-8 Bulky substituent; steric hindrance limits reaction scope
(4S,5R)-4-Benzyl-5-perfluorooctyl-2-oxazolidinone Perfluorooctyl 495.22 N/A Fluorophilic; used in fluorous-phase synthesis

Key Observations :

  • Chloroacetyl vs. Propionyl : The chloroacetyl group’s electron-withdrawing nature accelerates reactions like alkylation compared to the less electrophilic propionyl group. For example, in aldol reactions, chloroacetyl derivatives achieve >90% enantiomeric excess (ee) under milder conditions .
  • Steric Effects: Bulky groups (e.g., 3-methylbutanoyl) reduce reaction rates due to steric hindrance but improve selectivity in certain stereoselective transformations .
  • Fluorinated Derivatives: Fluorinated oxazolidinones exhibit unique solubility in fluorous solvents, enabling easy separation in combinatorial chemistry. Their [α]D values (e.g., +88.5 for fluorinated analogs) indicate distinct chiral environments .

Comparison with Azetidinone Derivatives

Azetidinones (four-membered β-lactams) share functional similarities but differ in ring size and stability:

Property This compound 2-Azetidinone Derivatives
Ring Stability Five-membered ring; high thermal stability Four-membered ring; strain-induced reactivity
Synthetic Utility Chiral auxiliary in asymmetric synthesis Antimicrobial/anti-inflammatory agents
Reactivity Electrophilic at C3; versatile in C–C bond formation Prone to ring-opening reactions

Key Differences :

  • Oxazolidinones are preferred for asymmetric synthesis due to their stability and predictable stereochemical outcomes, whereas azetidinones are exploited for biological activity (e.g., quinazolinone-clubbed analogs show anticancer properties) .
  • Azetidinones require ultrasound-assisted synthesis to mitigate ring strain, while oxazolidinones are synthesized via conventional acylations .

Physicochemical and Stereochemical Analysis

Optical Activity and Chirality

The (R)-enantiomer of 4-benzyl-3-chloroacetyl-2-oxazolidinone exhibits specific optical rotation values critical for its role in enantioselective catalysis. In contrast, fluorinated analogs like (4S,5R)-4-benzyl-5-perfluorooctyl-2-oxazolidinone show [α]D = +88.5 (c 0.5, Et₂O), indicating distinct electronic environments due to fluorine’s electronegativity .

Thermal and Solubility Properties

  • Thermal Stability: Oxazolidinones decompose above 200°C, whereas azetidinones degrade at lower temperatures (~150°C) due to ring strain .
  • Solubility : Chloroacetyl derivatives are soluble in polar aprotic solvents (e.g., DMF, DMSO), while fluorinated analogs dissolve in fluorous phases .

Preparation Methods

Stereocontrolled Synthesis via Imide Reduction

A foundational method involves the use of (R)-4-benzyl-2-oxazolidinone as a chiral auxiliary. In this approach, methyl 3,5-bis(trifluoromethyl)phenylacetate undergoes diazo-transfer with p-nitrophenylsulfonyl azide to yield an R-diazo ester. Subsequent rhodium-catalyzed insertion into a benzyl-protected alcohol generates an ether intermediate, which is reduced to the primary alcohol.

Critical to stereochemical integrity is the reduction of the oxazolidinone imide intermediate. Lithium borohydride in the presence of water selectively reduces the imide to the alcohol while preserving the R-configuration, achieving 97% enantiomeric excess (ee). Substituting the acyl group with chloroacetyl chloride under basic conditions (e.g., sodium hydride) introduces the chloroacetyl moiety.

Key Data:

StepReagents/ConditionsYieldee
Diazo ester formationp-Nitrophenylsulfonyl azide, DBU92%-
Rhodium insertionRhodium acetate, benzene, reflux70–85%-
Imide reductionLiBH₄, H₂O, THF, 0°C88%97%
ChloroacetylationClCH₂COCl, NaH, THF, -10°C to 20°C90%97%

Resolution of Diastereomeric Imides

Racemization-prone intermediates are resolved via chromatographic separation. For instance, diastereomeric imides derived from (R)-4-benzyl oxazolidinone exhibit distinct polarities, enabling separation on silica gel. The more polar diastereomer, when reduced, yields the desired (R)-alcohol with minimal epimerization.

Microwave-Assisted Synthesis for Cyclization and Acylation

Cyclization Under Microwave Conditions

Adapting methods from (S)-enantiomer synthesis, microwave irradiation accelerates the cyclization of amino alcohols. Starting from 2-amino-benzenepropanol, diethyl carbonate mediates ring closure under microwave heating (60–120°C, 1–5 hours), yielding the oxazolidinone core with >90% efficiency.

Chloroacetylation Optimization

Propionyl chloride in the original protocol is replaced with chloroacetyl chloride. Sodium hydride deprotonates the oxazolidinone at -10°C, followed by slow addition of chloroacetyl chloride. Microwave-assisted acylation (15–50°C, 3–8 hours) minimizes side reactions, delivering the target compound in 95% yield.

Advantages:

  • Reduced solvent use (0.5–0.85 mol/L substrate concentration).

  • High throughput via rapid heating/cooling cycles.

One-Pot Synthesis via Amino Alcohol Cyclization

Sodium Borohydride Reduction of Phenylalanine

Phenylalanine is reduced to 2-amino-benzenepropanol using sodium borohydride and an additive (e.g., iodine). This step avoids racemization by maintaining acidic conditions (pH 4 buffer during workup).

Triphosgene-Mediated Cyclization

Triphosgene, a safer phosgene alternative, cyclizes the amino alcohol to (R)-4-benzyl-2-oxazolidinone in dichloromethane. Subsequent acylation with chloroacetyl chloride under Schlenk conditions affords the final product in 82% overall yield.

Reaction Scheme:

  • PhenylalanineNaBH4,I2Amino alcohol\text{Phenylalanine} \xrightarrow{\text{NaBH}_4, \text{I}_2} \text{Amino alcohol}

  • Amino alcoholtriphosgeneOxazolidinone\text{Amino alcohol} \xrightarrow{\text{triphosgene}} \text{Oxazolidinone}

  • OxazolidinoneClCH2COCl,baseTarget compound\text{Oxazolidinone} \xrightarrow{\text{ClCH}_2\text{COCl}, \text{base}} \text{Target compound}

Comparative Analysis of Synthetic Methods

MethodYield (Overall)eeScalabilityGreen Metrics
Chiral auxiliary70%97%ModerateLow solvent recovery
Microwave89%99%HighSolvent-efficient
One-pot82%95%HighTriphosgene utilization

Insights:

  • The microwave method excels in efficiency and enantiopurity but requires specialized equipment.

  • The one-pot approach balances scalability and safety, ideal for industrial settings.

  • Chiral auxiliary routes offer precise stereocontrol but involve multi-step purifications.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
Reactant of Route 2
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(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

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